molecular formula C6H7F2N B1428762 2-(3,3-Difluorocyclobutyl)acetonitrile CAS No. 1219019-02-9

2-(3,3-Difluorocyclobutyl)acetonitrile

Cat. No. B1428762
CAS RN: 1219019-02-9
M. Wt: 131.12 g/mol
InChI Key: GCUBKZXHAKEOKP-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)acetonitrile is a chemical compound with the CAS number 1219019-02-9 . It is a colorless liquid .


Molecular Structure Analysis

The molecular formula of 2-(3,3-Difluorocyclobutyl)acetonitrile is C6H7F2N . The InChI code is 1S/C6H7F2N/c7-6(8)3-5(4-6)1-2-9/h5H,1,3-4H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 131.13 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 185.7±10.0 °C at 760 mmHg . The flash point is 66.1±19.0 °C .

Scientific Research Applications

Chemical Reactions and Synthesis

2-(3,3-Difluorocyclobutyl)acetonitrile is involved in a variety of chemical reactions and synthesis processes. One study reports the Bronsted acid TfOH-mediated reactions of 2-(arylmethylene)cyclopropylcarbinols with acetonitrile, resulting in the formation of ring-enlarged N-(3-arylmethylidenecyclobutyl)acetamides under mild conditions (Shi & Tian, 2006). This highlights its role in organic synthesis and potential applications in developing novel compounds.

Application in Analytical Chemistry

In analytical chemistry, acetonitrile is often used as a solvent. For instance, it is used in the preparation of 2-(2,3-naphthalimino)ethyl ester derivatives of carboxylic acids for ultraviolet and fluorescent detection in high-performance liquid chromatography (Yasaka et al., 1990). Acetonitrile's properties as a solvent are critical in facilitating various analytical procedures.

Involvement in Biological and Enzymatic Processes

Acetonitrile has been noted for its use in biological contexts. Certain enzyme-based catalytic processes exhibit great functionality in acetonitrile media, and enzymes can act as efficient biocatalyzers in acetonitrile solution, showing changes in their original specificity and selectivity (Alvarez, Llerena Suster, & McCarthy, 2014). This suggests potential for the use of acetonitrile in biotechnological applications and enzyme studies.

Environmental and Industrial Applications

Acetonitrile has applications in environmental and industrial contexts. For example, the study of the acetonitrile poisoning of platinum cathodes in proton exchange membrane fuel cells highlights its relevance in understanding and mitigating pollution effects in industrial processes (Reshetenko & St-Pierre, 2015). Knowledge of how acetonitrile interacts with different materials is crucial for developing more efficient and less polluting industrial practices.

Safety and Toxicology

Despite its varied applications, the safety and toxicology of acetonitrile mixtures, such as in ionic liquids, have also been studied. Research shows that acetonitrile's volatility can be decreased by room-temperature ionic liquids, reducing hazards associated with its use (Chaban & Prezhdo, 2011). This is important for ensuring safer handling of acetonitrile in various industrial and laboratory settings.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

2-(3,3-difluorocyclobutyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N/c7-6(8)3-5(4-6)1-2-9/h5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBKZXHAKEOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluorocyclobutyl)acetonitrile

CAS RN

1219019-02-9
Record name 2-(3,3-Difluorocyclobutyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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